

Spectroscopic Data of Benzothiazole-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzothiazole-5-carboxylic acid**

Cat. No.: **B1273803**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzothiazole-5-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound.

Core Spectroscopic Data

While experimental spectra for **Benzothiazole-5-carboxylic acid** are not widely available in public databases, the following data tables present predicted values based on established principles of spectroscopy and data from analogous structures. These tables provide a reliable reference for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **Benzothiazole-5-carboxylic acid**

Proton	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆		
		Multiplicity	Notes
H2	~9.3	s	Singlet, characteristic of the proton on the thiazole ring.
H4	~8.6	d	Doublet, deshielded due to the anisotropic effect of the carboxylic acid group.
H6	~8.2	dd	Doublet of doublets, coupling to H4 and H7.
H7	~8.0	d	Doublet.
COOH	~13.0	br s	Broad singlet, chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data of **Benzothiazole-5-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆	Notes
C2	~155	Carbon in the thiazole ring, adjacent to sulfur and nitrogen.
C4	~125	Aromatic carbon.
C5	~132	Aromatic carbon attached to the carboxylic acid group.
C6	~128	Aromatic carbon.
C7	~124	Aromatic carbon.
C7a	~153	Bridgehead carbon.
C3a	~135	Bridgehead carbon.
COOH	~168	Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Benzothiazole-5-carboxylic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibration
O-H (Carboxylic Acid)	3300 - 2500	Broad	Stretching, characteristic broadness due to hydrogen bonding.[1] [2]
C-H (Aromatic)	3100 - 3000	Medium	Stretching.
C=O (Carboxylic Acid)	1710 - 1680	Strong	Stretching, conjugated to the aromatic ring.[1]
C=N (Thiazole)	1620 - 1580	Medium	Stretching.
C=C (Aromatic)	1600 - 1450	Medium-Strong	Stretching.
C-O (Carboxylic Acid)	1320 - 1210	Strong	Stretching.[1]
O-H (Carboxylic Acid)	950 - 910	Medium, Broad	Bending (out-of-plane).[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Benzothiazole-5-carboxylic acid**

Ion	Predicted m/z	Notes
[M] ⁺	179.0	Molecular ion peak. The exact mass is 179.0041.
[M-OH] ⁺	162.0	Loss of the hydroxyl radical from the carboxylic acid group.
[M-COOH] ⁺	134.0	Loss of the carboxyl group.
[M-CO ₂] ⁺	135.0	Decarboxylation of the molecular ion.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity in **Benzothiazole-5-carboxylic acid**.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **Benzothiazole-5-carboxylic acid**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and allows for the observation of the acidic proton.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the sample.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

¹³C NMR Acquisition:

- Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Benzothiazole-5-carboxylic acid**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Benzothiazole-5-carboxylic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

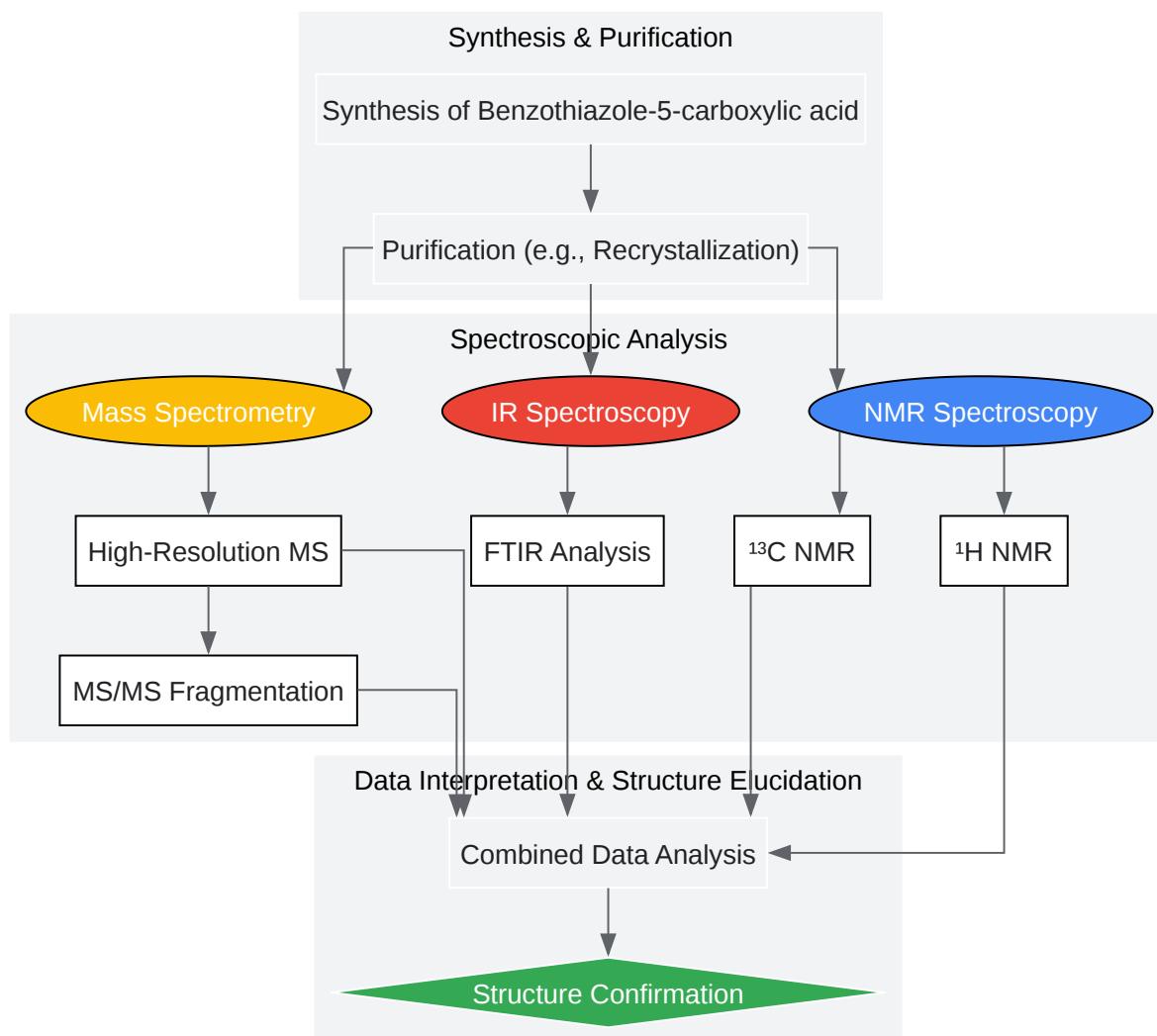
- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum.
- The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Benzothiazole-5-carboxylic acid**.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:


- Prepare a dilute solution of **Benzothiazole-5-carboxylic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
- Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi.
- For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Benzothiazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of **Benzothiazole-5-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Data of Benzothiazole-5-carboxylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273803#spectroscopic-data-of-benzothiazole-5-carboxylic-acid-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com